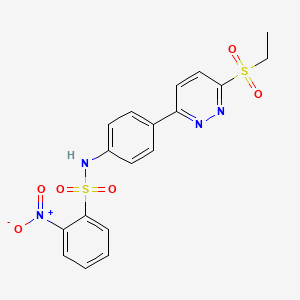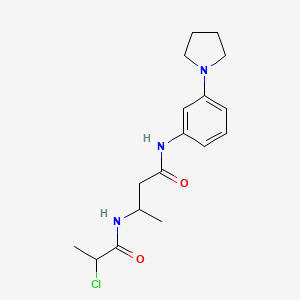![molecular formula C14H12F3N3O3 B2390647 methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate CAS No. 320425-12-5](/img/structure/B2390647.png)
methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate is a complex organic compound with notable applications in various fields of scientific research, including chemistry, biology, and medicine. The structure consists of a pyrazole core with functional groups that enhance its reactivity and specificity in biochemical assays and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate typically involves a multi-step reaction. Key starting materials include 4-aminobenzoic acid and various pyrazole derivatives. The reactions are typically carried out in polar solvents under controlled temperatures to maintain stability and maximize yield.
Industrial Production Methods: Industrial synthesis follows similar routes but on a larger scale, often utilizing continuous flow reactors to streamline the process and reduce waste. Catalysts and optimized reaction conditions help achieve high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Uses agents like potassium permanganate or hydrogen peroxide.
Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophiles under basic or acidic conditions, depending on the target substitution.
Major Products: The products vary depending on the reaction type. For instance, oxidation may yield ketones or carboxylic acids, while substitution can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate has diverse applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, often serving as a building block in pharmaceuticals and agrochemicals.
Biology: Acts as a probe in biochemical assays, helping to elucidate enzyme mechanisms and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specialized functions.
Mechanism of Action
Compared to other pyrazole derivatives:
Methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate: stands out due to its unique trifluoromethyl group, which enhances its metabolic stability and binding affinity to biological targets.
Comparison with Similar Compounds
1-methyl-3-(trifluoromethyl)-5-oxo-4H-pyrazole-4-carboxylate
4-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
1-methyl-3-(trifluoromethyl)-4-(phenylamino)-1H-pyrazole-5-carboxylate
Each of these compounds exhibits unique properties, but the structure and functional groups of methyl 4-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate confer distinct advantages in certain applications, particularly in medicinal chemistry.
This comprehensive analysis covers the essential aspects of this compound. Let me know if there’s anything specific you’d like to delve into further!
Properties
IUPAC Name |
methyl 4-[[2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-20-12(21)10(11(19-20)14(15,16)17)7-18-9-5-3-8(4-6-9)13(22)23-2/h3-7,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCIVQJDZOINKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2390568.png)
![Tert-butyl 4-[2-(cyanomethylamino)-1-cyclopentyl-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2390569.png)
![N-[2-(4-chlorophenyl)ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2390572.png)




![Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B2390580.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2390582.png)
![(5-bromofuran-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2390583.png)
![3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2390586.png)
![2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2390587.png)
